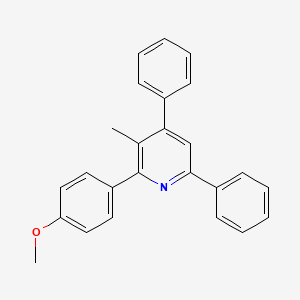
2-(4-Methoxyphenyl)-3-methyl-4,6-diphenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-3-methyl-4,6-diphenylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring substituted with methyl and phenyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-methyl-4,6-diphenylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-3-methyl-4,6-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of 2-(4-Hydroxyphenyl)-3-methyl-4,6-diphenylpyridine.
Reduction: Formation of 2-(4-Methoxyphenyl)-3-methyl-4,6-diphenylpiperidine.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学的研究の応用
2-(4-Methoxyphenyl)-3-methyl-4,6-diphenylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-3-methyl-4,6-diphenylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)acetamide: Shares the methoxyphenyl group but differs in the core structure.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar methoxyphenyl group but has different substituents and functional groups.
Uniqueness
2-(4-Methoxyphenyl)-3-methyl-4,6-diphenylpyridine is unique due to its combination of a pyridine ring with methoxy, methyl, and phenyl substituents. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
特性
CAS番号 |
89009-09-6 |
|---|---|
分子式 |
C25H21NO |
分子量 |
351.4 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-3-methyl-4,6-diphenylpyridine |
InChI |
InChI=1S/C25H21NO/c1-18-23(19-9-5-3-6-10-19)17-24(20-11-7-4-8-12-20)26-25(18)21-13-15-22(27-2)16-14-21/h3-17H,1-2H3 |
InChIキー |
QOKFXVOMKUQWCF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



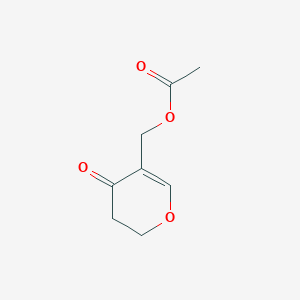


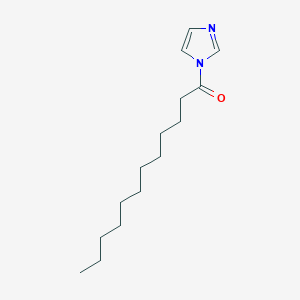
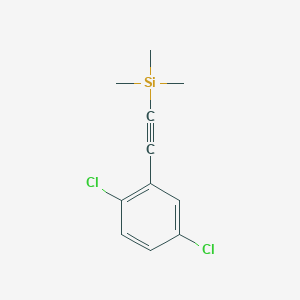
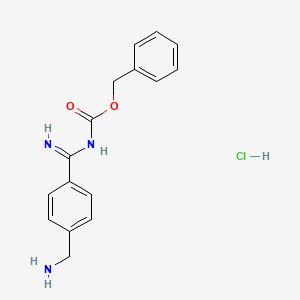
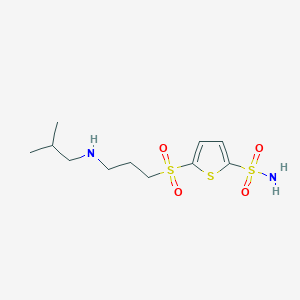
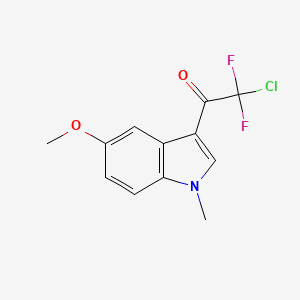
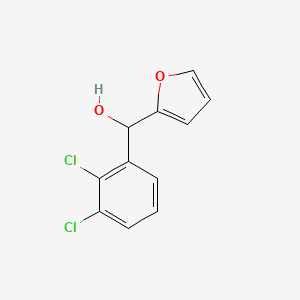
![2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid](/img/structure/B14137314.png)
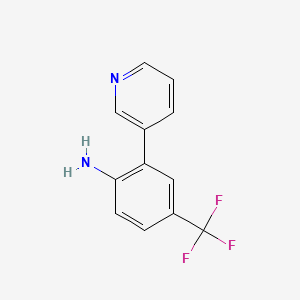
![1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B14137338.png)

